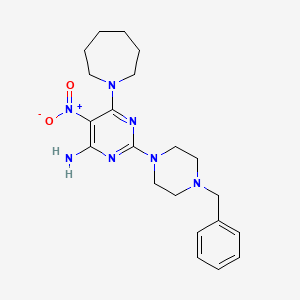![molecular formula C16H17BrN2 B2952311 (R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 195984-33-9](/img/structure/B2952311.png)
(R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: is a complex organic compound characterized by its benzyl group and bromo substituent on a tetrahydrobenzo[e][1,4]diazepine ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine . Key steps may include:
Bromination: : Introduction of the bromo group at the 7th position of the benzene ring.
Formation of the Diazepine Ring: : Cyclization reactions to form the diazepine structure.
Benzyl Group Addition: : Introduction of the benzyl group at the 3rd position.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: can undergo various chemical reactions, including:
Oxidation: : Conversion of the benzyl group to a benzaldehyde or benzoic acid derivative.
Reduction: : Reduction of the diazepine ring or other substituents.
Substitution: : Replacement of the bromo group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.
Substitution: : Nucleophilic substitution reactions often use alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: : Benzaldehyde, benzoic acid, and their derivatives.
Reduction: : Reduced forms of the diazepine ring or other substituents.
Substitution: : Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: has applications in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying the biological activity and potential therapeutic uses.
Medicine: : Investigating its potential as a pharmaceutical agent.
Industry: : Use in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The exact mechanism may involve binding to a receptor site, inhibiting an enzyme, or modulating a signaling pathway. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
(R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: can be compared to other similar compounds, such as:
Benzodiazepines: : Commonly used for their anxiolytic and sedative properties.
Bromo-substituted benzene derivatives: : Used in various organic synthesis processes.
Diazepine derivatives: : Studied for their potential biological activities.
Each of these compounds has unique structural features and applications, highlighting the distinctiveness of This compound .
Properties
IUPAC Name |
(3R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2/c17-14-6-7-16-13(9-14)10-18-15(11-19-16)8-12-4-2-1-3-5-12/h1-7,9,15,18-19H,8,10-11H2/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBSWMDDCHWDDE-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C(N1)C=CC(=C2)Br)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C(N1)C=CC(=C2)Br)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]acetic acid](/img/structure/B2952228.png)
![13-fluoro-2-oxo-N-(oxolan-2-ylmethyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B2952229.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2952230.png)
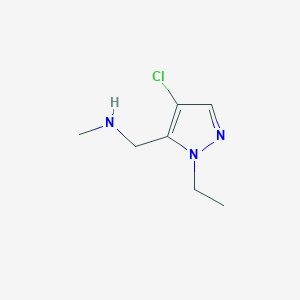
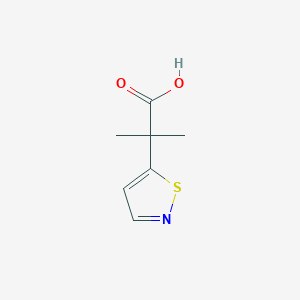
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2952237.png)
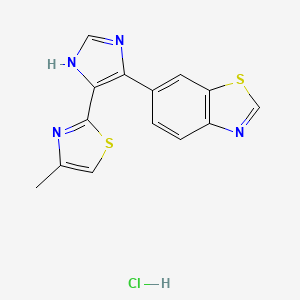
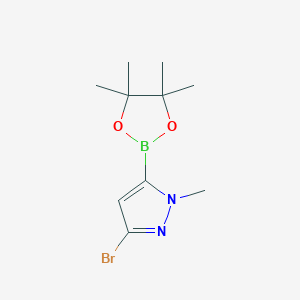
![1-(4-chloro-3-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B2952242.png)
![N-[(cyclopropylcarbonyl)oxy]-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine](/img/structure/B2952243.png)
![3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B2952245.png)
![2-(4-Methylphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2952246.png)
![4-{4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE](/img/structure/B2952249.png)
